N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

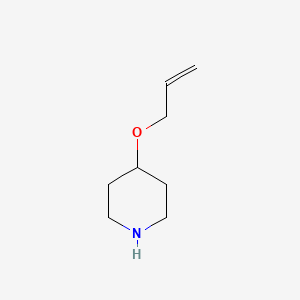

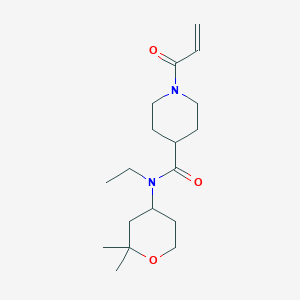

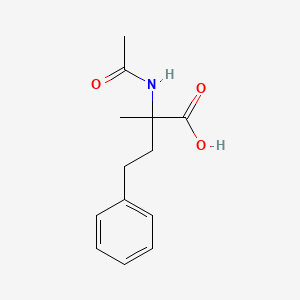

“N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide” is a chemical compound with the molecular formula C12H14N2O2S . It has a molecular weight of 250.317 Da .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzothiazole ring attached to a butanamide group . The benzothiazole ring contains a sulfur and a nitrogen atom, and the butanamide group contains an amide functional group .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 250.32 . Other physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally or found in a specialized database.Wissenschaftliche Forschungsanwendungen

Dipeptidyl Peptidase IV Inhibition for Diabetes Treatment

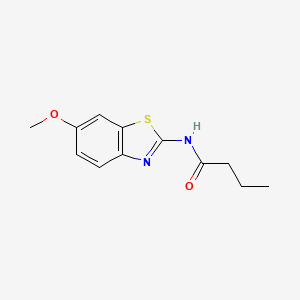

Research has identified derivatives of N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide as potent inhibitors of the dipeptidyl peptidase IV (DPP-IV) enzyme, which is a target for type 2 diabetes treatment. A study highlighted the synthesis and evaluation of such derivatives, demonstrating their significant DPP-IV inhibitory activity and potential in reducing blood glucose levels in an oral glucose tolerance test (Nitta et al., 2008).

Lipoxygenase Inhibition for Anti-inflammatory Purposes

Another study focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, showcasing their ability to inhibit the lipoxygenase enzyme. This inhibition suggests potential anti-inflammatory applications, providing a foundation for further exploration of similar compounds in the context of inflammation-related diseases (Aziz‐ur‐Rehman et al., 2016).

Photophysical Properties for Optical Applications

Benzothiazole derivatives, including those structurally related to this compound, have been studied for their luminescent properties. A particular focus has been on their application in white light emission, where their ability to emit light in different regions of the visible spectrum upon aggregation has been harnessed to create white-light-emitting devices (Lu et al., 2017).

Anticonvulsant and Neuroprotective Effects

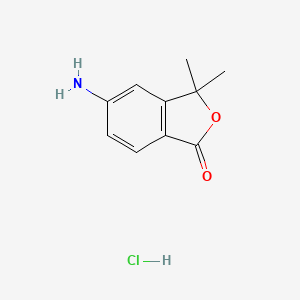

Research into N-(substituted benzothiazol-2-yl)amide derivatives has revealed significant anticonvulsant and neuroprotective effects. One study identified a compound within this class that effectively managed seizures and demonstrated neuroprotective action by modulating oxidative stress markers in brain tissue, indicating potential for the treatment of epilepsy and associated neuronal damage (Hassan et al., 2012).

Corrosion Inhibition for Material Protection

Benzothiazole derivatives have also been studied for their application in corrosion inhibition, particularly for carbon steel in acidic environments. Such compounds can significantly reduce corrosion rates, offering a promising approach for extending the life of metal components in industrial systems (Hu et al., 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2S/c1-3-4-11(15)14-12-13-9-6-5-8(16-2)7-10(9)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQSNPBCXGWFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide](/img/structure/B2861620.png)

![Benzo[d][1,3]dioxol-5-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2861625.png)

![N-[2-(Aminomethyl)cyclohexyl]-2-(2-tert-butyl-1,3-thiazol-4-yl)acetamide;hydrochloride](/img/structure/B2861630.png)

![3-(4-fluorophenyl)-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine hydrochloride](/img/structure/B2861631.png)

![8-[6-(Cyclopentyloxy)pyridine-3-carbonyl]-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2861636.png)

![N-[(5Z)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2861640.png)